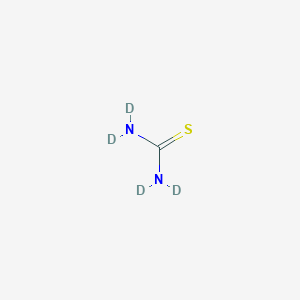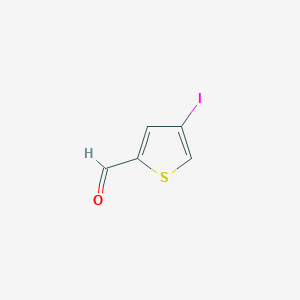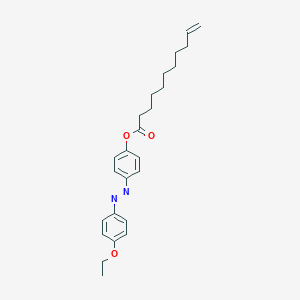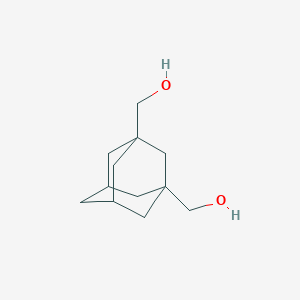
1,3-Adamantanedimethanol
Übersicht
Beschreibung
1,3-Adamantanedimethanol, also known as 1,3-ADM, is a unique and useful molecule that has been studied for its various applications in science and research. 1,3-ADM is a highly reactive compound with a unique molecular structure that makes it ideal for use in various scientific experiments and studies. Its properties make it an excellent choice for use in organic synthesis, as well as for use in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Synthese ungesättigter Adamantanderivate
1,3-Adamantanedimethanol kann zur Synthese ungesättigter Adamantanderivate verwendet werden . Diese Derivate haben eine hohe Reaktivität und bieten umfangreiche Möglichkeiten für ihre Verwendung als Ausgangsmaterialien für die Synthese verschiedener funktionaler Adamantanderivate .
Herstellung von Monomeren
Ungesättigte Adamantanderivate, die aus this compound synthetisiert werden können, können als Ausgangsmaterialien für die Synthese von Monomeren verwendet werden . Diese Monomere können dann zur Herstellung verschiedener Arten von Polymeren verwendet werden .
Herstellung von thermisch stabilen Brennstoffen und Ölen
Die hohe Reaktivität ungesättigter Adamantanderivate ermöglicht ihre Verwendung bei der Herstellung von thermisch stabilen und energiereichen Brennstoffen und Ölen . Dies macht this compound zu einer wertvollen Verbindung im Energiesektor .
Entwicklung von bioaktiven Verbindungen
This compound kann zur Synthese von bioaktiven Verbindungen verwendet werden . Diese Verbindungen haben biologische Aktivität und können bei der Entwicklung neuer Medikamente und Behandlungen eingesetzt werden .
Pharmazeutische Anwendungen
Ungesättigte Adamantanderivate, die aus this compound synthetisiert werden können, haben potenzielle Anwendungen in der pharmazeutischen Industrie . Sie können bei der Entwicklung neuer Medikamente und Behandlungen verwendet werden
Wirkmechanismus
Target of Action
It is known to be an important organic chemical intermediate, widely used in medicine, pesticide, and chemical industry .
Mode of Action
The exact mode of action of 1,3-Adamantanedimethanol remains unclear due to the lack of comprehensive studies
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
Its profound antiviral attributes, which impede the proliferation of viral entities, have been noted .
Eigenschaften
IUPAC Name |
[3-(hydroxymethyl)-1-adamantyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c13-7-11-2-9-1-10(4-11)5-12(3-9,6-11)8-14/h9-10,13-14H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABVYVVNRHVXPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346912 | |
| Record name | [3-(Hydroxymethyl)-1-adamantyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17071-62-4 | |
| Record name | [3-(Hydroxymethyl)-1-adamantyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Adamantanedimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of 1,3-Adamantanedimethanol in synthetic chemistry?
A1: The research article highlights the use of this compound as a starting material for synthesizing more complex adamantane derivatives. [] Specifically, it can undergo a series of reactions, including Charette enantioselective cyclopropanation and condensation reactions with diazo-acetate esters. This allows for the introduction of various functional groups onto the adamantane scaffold in a controlled manner. These functionalized adamantane derivatives hold potential applications in various fields such as medicinal chemistry, materials science, and catalysis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




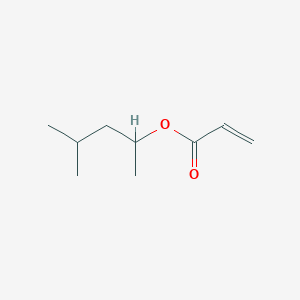

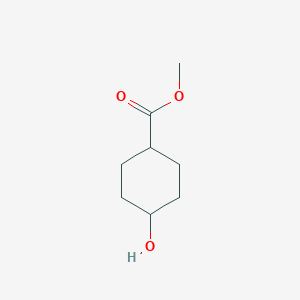


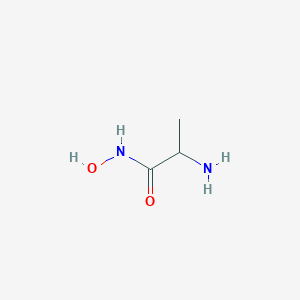

![2-Phenylnaphtho[2,1-b]thiophene](/img/structure/B95850.png)

![4-Chlorothieno[3,2-d]pyrimidine](/img/structure/B95853.png)
